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3-Amino-8-methyl-4H-chromen-4-one
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Overview
Description
3-Amino-8-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromone family. Chromones are naturally occurring oxygen-containing heterocycles widely distributed in plants and form the basic nucleus of important compounds such as flavones, isoflavones, xanthones, and anthocyanins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-formylchromone with an amine derivative under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) in ethanol . The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired chromone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced chromone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications .
Scientific Research Applications
Medicinal Chemistry
3-Amino-8-methyl-4H-chromen-4-one has been studied for its potential as an anticancer agent. Research indicates that this compound can induce apoptosis in cancer cells through the modulation of apoptotic proteins such as Bax and Bcl-2.
Case Study: Anticancer Activity
- Objective: Evaluate the effects on MCF-7 breast cancer cells.
- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value indicating potent activity against breast cancer cells.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies show that derivatives of this compound exhibit significant antibacterial and antifungal activities against various microorganisms.
Research Findings:
- Minimum inhibitory concentration (MIC) values indicated strong microbicidal effects against pathogens such as Staphylococcus aureus and Escherichia coli.
Antioxidant Activity
The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress-related damage. The DPPH radical scavenging assay demonstrated its ability to neutralize free radicals effectively.
Mechanism of Action
The mechanism of action of 3-Amino-8-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging reactive oxygen species (ROS) and inhibiting oxidative stress . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Formylchromone: A precursor in the synthesis of 3-Amino-8-methyl-4H-chromen-4-one.
4H-Chromen-4-one: The parent chromone structure, which serves as a scaffold for various derivatives.
2H-Chromen-2-one: Another chromone derivative with similar structural features but different biological activities.
Uniqueness
This compound is unique due to the presence of both an amino group and a methyl group on the chromone ring. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
3-Amino-8-methyl-4H-chromen-4-one is a chromone derivative that has garnered attention for its diverse biological activities, particularly in the realm of cancer therapy. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and potential mechanisms of action based on recent studies.
Synthesis
The compound is typically synthesized through various methods, including N-Heterocyclic Carbene (NHC) catalyzed reactions, which enhance the efficiency of C-C bond formations. The synthesis involves the condensation of aldehydes with aromatic amines under reflux conditions, leading to the formation of chromone derivatives with functional groups that modulate their biological activity .
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Key findings include:
- Cytotoxicity : Studies using the MTT assay demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound induced apoptosis and cell cycle arrest in these cells, suggesting a dual mechanism of action .
- Mechanisms of Action : The compound's ability to induce DNA fragmentation and alter the expression levels of key regulatory genes has been documented. Specifically, it down-regulates anti-apoptotic genes such as Bcl-2 while up-regulating pro-apoptotic genes like P53 and Bax . This modulation is critical for its anticancer efficacy.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at specific positions on the chromone ring significantly influence biological activity. For instance:
Compound Modification | IC50 Value (µM) | Biological Activity |
---|---|---|
No substitution | 31.5 | Moderate MAO-B inhibition |
Bromine at R4 | 0.091 | Enhanced MAO-B inhibition |
Methyl at R4 | Variable | Improved cytotoxicity against cancer cells |
These findings illustrate that strategic substitutions can enhance the potency and selectivity of chromone derivatives against specific biological targets, such as monoamine oxidase B (MAO-B) .
Case Studies
- Anticancer Activity : A study evaluated the effects of various chromone derivatives, including this compound, on prostate cancer cell lines. The results indicated that these compounds could effectively induce apoptosis and inhibit cell proliferation through modulation of cell cycle regulators .
- MAO-B Inhibition : Research highlighted that certain derivatives showed potent inhibitory activity against MAO-B, with IC50 values significantly lower than those of standard inhibitors. This suggests potential therapeutic applications in neurodegenerative diseases where MAO-B plays a role .
Properties
CAS No. |
61423-75-4 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-amino-8-methylchromen-4-one |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-9(12)8(11)5-13-10(6)7/h2-5H,11H2,1H3 |
InChI Key |
QMQIRRBCQNNPQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CO2)N |
Origin of Product |
United States |
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